3-(4-Methoxybenzyl)pyrrolidine oxalate is a chemical compound with the molecular formula C12H17NO·C2H2O4 and a molecular weight of 281.31 g/mol. It is classified as an oxalate salt derived from pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is notable for its potential applications in medicinal chemistry and biochemical research, particularly in the synthesis of pharmaceutical compounds and as a reagent in organic reactions.
The synthesis of 3-(4-Methoxybenzyl)pyrrolidine oxalate typically involves the reaction of 3-(4-Methoxybenzyl)pyrrolidine with oxalic acid. The process can be outlined as follows:
This method ensures high purity and yield of the final product, which can be verified using techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography .
The molecular structure of 3-(4-Methoxybenzyl)pyrrolidine oxalate can be characterized by its distinct components:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C12H17NO.C2H2O4/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10;3-1(4)2(5)6/h2-5,10,12H,6-8H2,1H3;(H,3,4)(H,5,6)
.
3-(4-Methoxybenzyl)pyrrolidine oxalate can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 3-(4-Methoxybenzyl)pyrrolidine oxalate involves its interaction with specific molecular targets such as enzymes or receptors in biological systems. The compound may modulate enzyme activity or influence receptor signaling pathways, leading to various biochemical effects. The exact pathways depend on the context of use and specific biological targets involved .
The physical and chemical properties of 3-(4-Methoxybenzyl)pyrrolidine oxalate include:
These properties are crucial for determining its behavior in various applications and reactions .
3-(4-Methoxybenzyl)pyrrolidine oxalate has several scientific uses:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 55337-75-2